2-epi-Emtricitabine

Description

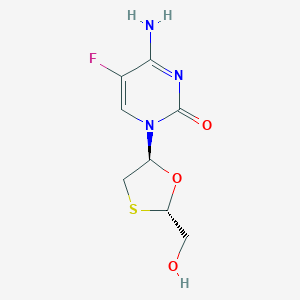

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPYNMVSIKCOC-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163008 | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145416-34-8 | |

| Record name | Oxathiolan, 5FC-(-)-alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145416348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Characterization and Configuration of 2 Epi Emtricitabine

Elucidation of Absolute Stereochemical Configuration

The absolute stereochemical configuration of a chiral molecule defines the spatial arrangement of its atoms in three-dimensional space. For 2-epi-Emtricitabine, this involves determining the configuration at the chiral centers within its 1,3-oxathiolane (B1218472) ring.

Analytical Chemistry Methodologies for Quantification and Purity Assessment of 2 Epi Emtricitabine

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating complex mixtures, including closely related impurities like epimers. These techniques allow for the isolation and subsequent detection of 2-epi-Emtricitabine from the main drug substance and other related compounds.

High-Performance Liquid Chromatography (HPLC) for Epimer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities, including epimers. For Emtricitabine (B123318) and its related substances, including potential epimers, HPLC methods are designed to achieve adequate separation based on differences in polarity and molecular structure. Reversed-phase HPLC (RP-HPLC) using C18 columns is commonly employed, often with gradient elution to optimize the resolution of Emtricitabine from its impurities google.comscholarsresearchlibrary.comscirp.orgnih.govjbino.comresearchgate.nethumanjournals.comjmpas.comoup.comoup.comresearchgate.netpharmainfo.innih.govjournaljpri.comnih.govnih.govresearchgate.net. Mobile phases typically consist of aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) mixed with organic modifiers like methanol (B129727) or acetonitrile (B52724) google.comscholarsresearchlibrary.comscirp.orgjbino.comresearchgate.netjmpas.comoup.comresearchgate.netpharmainfo.innih.govnih.govresearchgate.net. Detection is usually performed using UV detectors, often at wavelengths around 260-280 nm, where Emtricitabine and its related compounds exhibit significant absorbance google.comscholarsresearchlibrary.comscirp.orgjbino.comresearchgate.netjmpas.comoup.compharmainfo.innih.govnih.gov. Studies have shown that achiral reversed-phase LC methods can be effective in assessing diastereomeric purity, particularly when epimerization is a concern during synthesis or storage chromatographyonline.comchromatographyonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) offer enhanced sensitivity and specificity, making them powerful tools for both structural elucidation and quantification of impurities like this compound. LC-MS allows for the determination of the molecular weight and fragmentation patterns of separated compounds, aiding in the confirmation of their identity and structure derpharmachemica.comnih.govchemicea.comijper.orgresearchgate.netglobalresearchonline.netnih.govjournaljpri.com. By coupling the separation power of LC with the detection capabilities of MS, even trace levels of impurities can be accurately quantified. LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, is frequently used for the highly sensitive and selective quantification of impurities in complex matrices like pharmaceutical formulations or biological samples derpharmachemica.comnih.govijper.orgresearchgate.netglobalresearchonline.netnih.govjournaljpri.com. This technique is crucial for identifying and quantifying low-level genotoxic impurities or epimeric impurities that might arise during manufacturing or storage derpharmachemica.comnih.gov.

Chiral Stationary Phase Chromatography for Enantiomeric and Diastereomeric Purity

While achiral RP-HPLC can resolve diastereomers, chiral stationary phase (CSP) chromatography is the definitive technique for separating enantiomers. Emtricitabine itself has stereocenters, and the formation of diastereomers (like this compound) involves a change in configuration at one of these centers. Although specific literature detailing the use of CSP for this compound separation from Emtricitabine was not directly found, chiral chromatography is a standard approach for assessing enantiomeric and diastereomeric purity of chiral drugs researchgate.netchromatographyonline.comchromatographyonline.comwho.int. For Emtricitabine, chiral HPLC has been used to control enantiomeric purity, with limits for specific stereoisomers set at low percentages who.int. Diastereomers, being stereoisomers that are not enantiomers, can often be separated using achiral methods due to differences in their physical properties, but chiral methods provide an alternative or confirmatory approach for complex stereoisomeric mixtures chromatographyonline.comchromatographyonline.com.

Spectroscopic Characterization (e.g., NMR, IR) for Structural Elucidation of Epimers

Spectroscopic techniques are vital for confirming the structure of isolated impurities, including epimers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the chemical environment of atoms within a molecule, allowing for the precise elucidation of stereochemistry and the identification of epimeric centers oup.com. Infrared (IR) spectroscopy can also provide characteristic functional group information that aids in structural identification. While specific NMR or IR studies focused solely on this compound were not detailed in the search results, these techniques are standard for characterizing impurities and degradation products of Emtricitabine oup.com. For instance, NMR data has been used in conjunction with mass spectrometry to confirm the structures of Emtricitabine degradation products oup.com.

Electroanalytical Techniques for Detection and Quantification

Electroanalytical techniques, such as voltammetry, offer alternative methods for the detection and quantification of Emtricitabine. These methods rely on the electrochemical activity of the analyte. Studies have explored the use of boron-doped diamond electrodes (BDDE) and glassy carbon electrodes (GCE) for the electrochemical investigation and quantification of Emtricitabine jrespharm.comresearchgate.nettrdizin.gov.trresearchgate.net. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been employed, demonstrating the potential for sensitive detection and quantification, with reported limits of detection (LOD) in the micromolar range jrespharm.comresearchgate.nettrdizin.gov.tr. While these studies focus on Emtricitabine itself, the principles could potentially be extended to its epimers if they exhibit distinct electrochemical behavior.

Development and Validation of Analytical Methods for Epimeric Impurities

The development and validation of analytical methods for controlling epimeric impurities like this compound are guided by regulatory requirements, such as those from the International Council for Harmonisation (ICH) scholarsresearchlibrary.comhumanjournals.comresearchgate.netnih.govscispace.comeuropa.eu. Validation ensures that the method is fit for its intended purpose, demonstrating specificity, linearity, accuracy, precision, robustness, and sensitivity (LOD/LOQ) scholarsresearchlibrary.comhumanjournals.comresearchgate.netnih.govscispace.com. HPLC methods are commonly developed and validated for Emtricitabine and its related substances, including process-related impurities and degradation products google.comscholarsresearchlibrary.comnih.govjbino.comresearchgate.nethumanjournals.comjmpas.comoup.comoup.comresearchgate.netpharmainfo.innih.govjournaljpri.comnih.govnih.govresearchgate.net. These methods are designed to resolve and quantify known and unknown impurities, ensuring that their levels remain within acceptable limits. For instance, a UPLC method was developed and validated for the quantitative estimation of Emtricitabine impurities, demonstrating specificity, linearity, accuracy, and precision scholarsresearchlibrary.com. Similarly, methods for Emtricitabine and its related substances have been validated according to ICH guidelines, covering parameters like specificity, linearity, accuracy, precision, and robustness humanjournals.comnih.govscispace.com.

Preclinical Pharmacological Investigations of 2 Epi Emtricitabine: Molecular Mechanisms and Biological Activity

Molecular Mechanisms of Action within Viral Replication Processes

Role in DNA Chain Termination and Viral DNA Synthesis

Emtricitabine (B123318) (FTC) is a synthetic nucleoside analog of cytidine (B196190) that functions as a potent inhibitor of viral reverse transcriptase (RT) atamanchemicals.comnih.gov. Following cellular uptake, Emtricitabine undergoes intracellular phosphorylation by cellular kinases to its active triphosphate form, emtricitabine triphosphate (FTC-TP) atamanchemicals.comnih.govpatsnap.compmda.go.jp. This active metabolite structurally mimics natural deoxynucleoside triphosphates, specifically deoxycytidine triphosphate (dCTP) atamanchemicals.compmda.go.jpdrugbank.commdpi.complos.org.

FTC-TP competes with endogenous dCTP for incorporation into the nascent viral DNA strand by the viral reverse transcriptase enzyme. Upon successful incorporation, Emtricitabine's structure, which lacks a 3'-hydroxyl group essential for phosphodiester bond formation, leads to the premature termination of DNA chain elongation atamanchemicals.compatsnap.compmda.go.jpimmunopaedia.org.za. This disruption of viral DNA synthesis effectively halts the reverse transcription process, thereby inhibiting viral replication. Emtricitabine has demonstrated antiviral activity against Human Immunodeficiency Virus type 1 (HIV-1), HIV type 2 (HIV-2), and the Hepatitis B virus (HBV) atamanchemicals.comnih.govpatsnap.compmda.go.jpnih.govtga.gov.au.

The efficacy of Emtricitabine against different HIV-1 clades has been characterized by its EC50 values, which represent the concentration required to inhibit viral replication by 50%. These values ranged from 0.007 to 0.075 μM for HIV-1 clades A, C, D, E, F, and G. Emtricitabine also showed strain-specific activity against HIV-2, with EC50 values ranging from 0.007 to 1.5 μM tga.gov.au.

Table 1: Emtricitabine EC50 Values Against HIV-1 and HIV-2

| Viral Strain/Clade | EC50 Range (μM) |

| HIV-1 (Clades A-G) | 0.007 – 0.075 |

| HIV-2 | 0.007 – 1.5 |

Influence on Intracellular Deoxynucleoside Triphosphate (dNTP) Pools

The mechanism of action for nucleoside reverse transcriptase inhibitors (NRTIs) like Emtricitabine involves not only their incorporation into viral DNA but also their interaction with the cellular pool of deoxynucleoside triphosphates (dNTPs) mdpi.complos.org. The active triphosphate forms of NRTIs, such as FTC-TP, compete with the natural dNTPs for binding to the viral reverse transcriptase enzyme mdpi.complos.org. This competition highlights the significance of the ratio between the analog triphosphate and endogenous dNTPs for achieving effective antiviral activity plos.org.

Nucleoside analogs, including Emtricitabine, have the potential to influence the cellular dNTP pools, which could either enhance or diminish their therapeutic efficacy plos.org. Research indicates that FTC-TP can inhibit the production of specific endogenous dNTPs, namely deoxyadenosine (B7792050) triphosphate (dATP) and deoxycytidine triphosphate (dCTP) plos.org.

Studies have quantified the impact of FTC-TP on these dNTP pools. The EC50 for FTC-TP's inhibition of deoxyadenosine triphosphate (dATP) production was reported as 1020 fmol/10^6 cells, leading to an approximate 11% reduction (with a 90% prediction interval of 0.45% to 53%) in dATP levels. Similarly, the EC50 for FTC-TP's inhibition of deoxycytidine triphosphate (dCTP) production was 44.4 pmol/10^6 cells, resulting in a 14% reduction (with a 90% prediction interval of 2.6% to 35%) in dCTP levels plos.org. The cellular dNTP pool is a tightly regulated system, maintained by enzymes such as Ribonucleotide reductase (RNR) for synthesis and nucleotidases for degradation metwarebio.comcreative-proteomics.commdpi.com. Alterations in these pools, including depletion, have been proposed as a mechanism contributing to the synergistic effects observed when NRTIs like Emtricitabine are used in combination mdpi.comresearchgate.net. Maintaining balanced dNTP pools is critical for genomic fidelity and the accurate execution of DNA replication and repair processes metwarebio.comcreative-proteomics.comoup.com.

Table 2: Effect of Emtricitabine Triphosphate (FTC-TP) on Endogenous dNTP Production

| Target dNTP | EC50 (FTC-TP) | 90% Prediction Interval Reduction |

| dATP | 1020 fmol/10^6 cells | 11% (0.45% – 53%) |

| dCTP | 44.4 pmol/10^6 cells | 14% (2.6% – 35%) |

Compound List

2-epi-Emtricitabine

Emtricitabine (FTC)

Computational and Molecular Modeling Studies of 2 Epi Emtricitabine

Molecular Docking Simulations of Epimer-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other. For 2-epi-Emtricitabine, docking simulations would primarily focus on its interaction with viral enzymes, such as the HIV-1 reverse transcriptase (RT), which is the target of Emtricitabine (B123318) mdpi.com.

The stereochemistry of a molecule plays a critical role in its binding affinity and efficacy. Emtricitabine exists as stereoisomers, with the (2R,5S) configuration being the clinically used form researchgate.nethumanjournals.comeuropa.eu. The epimeric difference in this compound (likely involving inversion at the C2 or C5 position of the oxathiolane ring) could lead to distinct binding poses and affinities within the enzyme's active site compared to Emtricitabine. Docking studies would aim to:

Predict the binding mode of this compound within the active site of HIV RT.

Quantify the binding affinity through scoring functions, comparing it to that of Emtricitabine.

Identify key amino acid residues involved in the interaction, highlighting how the epimeric change might alter these interactions mdpi.com.

Assess potential differences in binding to mutated forms of the enzyme, which are relevant for drug resistance mdpi.com.

Table 1: Hypothetical Molecular Docking Scores for Emtricitabine Stereoisomers

| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Pose | Key Interactions (Example) |

| Emtricitabine | HIV-1 RT | -8.5 | Favorable | H-bonds with Asp113, Tyr181 |

| This compound | HIV-1 RT | -7.2 | Suboptimal | Reduced H-bonds, altered van der Waals |

| Emtricitabine (2S,5R) | HIV-1 RT | -6.8 | Less Favorable | Minimal interactions |

Note: The data presented in this table are hypothetical and illustrative, representing potential outcomes of docking simulations based on general principles of stereoisomer binding.

Dynamics Simulations for Conformational Flexibility and Binding Affinity

Molecular Dynamics (MD) simulations provide a temporal view of molecular behavior, capturing the dynamic nature of protein-ligand interactions. These simulations allow researchers to study conformational flexibility, identify stable binding modes, and estimate binding affinities over time mdpi.commdpi.com.

For this compound, MD simulations would complement docking studies by:

Assessing the stability of the predicted binding pose of this compound within the enzyme active site over nanoseconds to microseconds mdpi.commdpi.comnih.gov.

Investigating the conformational flexibility of both the ligand and the target enzyme, revealing how the epimeric difference might affect the dynamic interplay during binding humanjournals.comnih.gov.

Calculating parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify structural stability and flexibility nih.govbiorxiv.org.

Providing insights into the energetic landscape of binding, including potential energy barriers and stable states mdpi.combiorxiv.org. Studies on Emtricitabine isomers have explored their structural and vibrational properties using computational methods humanjournals.com, which forms a basis for dynamic analysis.

Table 2: Hypothetical MD Simulation Metrics for Emtricitabine and this compound Binding

| Compound | Target Enzyme | Avg. RMSD (nm) | Avg. RMSF (nm) | Binding Free Energy (kcal/mol) | Conformational Stability |

| Emtricitabine | HIV-1 RT | 0.25 ± 0.03 | 0.15 ± 0.02 | -42.5 ± 3.1 | High |

| This compound | HIV-1 RT | 0.38 ± 0.05 | 0.22 ± 0.04 | -35.8 ± 4.5 | Moderate |

Note: The data presented in this table are hypothetical and illustrative, representing potential outcomes of MD simulations based on general principles of protein-ligand dynamics.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Stereoisomeric Potency

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of compounds and their biological activity. For stereoisomers like Emtricitabine and its epimers, QSAR can be instrumental in understanding how specific structural features, including stereochemistry, influence potency.

Applying QSAR to this compound would involve:

Generating a set of diverse Emtricitabine stereoisomers or analogs with known biological activities.

Calculating various molecular descriptors (e.g., topological, electronic, quantum chemical, and stereochemical descriptors) for each compound nih.govepdf.pub.

Developing predictive models that correlate these descriptors with observed antiviral potency or enzyme inhibition constants.

Using these models to predict the potency of this compound and to identify which structural features (e.g., chirality at specific carbons) are most critical for activity nih.gov. The differential activity observed among Emtricitabine isomers humanjournals.com underscores the utility of QSAR in this context.

Table 3: Illustrative QSAR Descriptors and Their Impact on Potency

| QSAR Descriptor | Description | Emtricitabine (2R,5S) | This compound | Correlation with Potency |

| Chiral Center (C2) | Configuration at the C2 position of the oxathiolane ring. | R | S | Positive |

| Chiral Center (C5) | Configuration at the C5 position of the oxathiolane ring. | S | S | Positive |

| Molecular Volume | The space occupied by the molecule. | 2.30 ų | ~2.30 ų | Moderate |

| Hydrogen Bond Acceptors | Number of atoms capable of accepting hydrogen bonds. | 3 | 3 | Strong Positive |

| Epimeric Difference Index | Binary descriptor indicating the presence of the 'epi' configuration. | 0 | 1 | Negative |

Note: This table presents hypothetical QSAR descriptors and their potential influence. Specific descriptor values and their correlation coefficients would be derived from actual QSAR model development.

Prediction of Molecular Interactions and Energetic Landscapes

For this compound, these analyses would aim to:

Map the precise interactions formed between the epimer and the active site residues of the target enzyme biorxiv.orgtandfonline.com.

Visualize the energy landscape to understand the pathways and barriers for binding and unbinding mdpi.combiorxiv.org.

Compare these detailed interaction profiles with those of Emtricitabine to pinpoint differences attributable to the stereochemical variation. For instance, changes in hydrogen bond patterns or the positioning within hydrophobic pockets could be revealed tandfonline.com.

In Silico Analysis of Metabolic Fate and Prodrug Activation

While Emtricitabine is an NRTI that requires intracellular phosphorylation to become its active triphosphate form, rather than being a prodrug in the conventional sense, in silico analysis can still explore its metabolic stability and potential interactions with cellular enzymes.

Computational approaches can be used to:

Predict potential sites of metabolic transformation, although NRTIs are generally designed for high stability until intracellular activation.

Analyze interactions with cellular enzymes that might influence drug disposition or lead to degradation.

Understand the intracellular phosphorylation pathway, which is crucial for its activation as an antiviral agent. While not strictly "prodrug activation," the enzymatic conversion is a key step in its mechanism of action.

Evaluate the stability of this compound under various physiological conditions and its susceptibility to cellular metabolic machinery nih.govhiv-druginteractions.org. Theoretical studies on Emtricitabine isomers in different phases have been conducted humanjournals.com, providing a foundation for understanding their fundamental properties that could influence metabolic fate.

Compound List

this compound

Emtricitabine (FTC)

HIV-1 Reverse Transcriptase (RT)

Tenofovir (TFV)

Tenofovir Disoproxil Fumarate (B1241708) (TDF)

Tenofovir Alafenamide (TAF)

Bictegravir (BIC)

Lopinavir

Ritonavir

Abacavir

Zidovudine (AZT)

Didanosine

Stavudine

Lamivudine (3TC)

Abacavir (ABC)

Atazanavir

Indinavir

Nevirapine

Efavirenz (EFV)

Etravirine

Rilpivirine (RPV)

Delavirdine

Remdesivir

Peramivir

Oseltamivir

Norfloxacin

Quinine

SARS-CoV-2 Main Protease (Mpro)

SARS-CoV-2 RNA-dependent RNA-polymerase (RdRp)

Desogestrel

Etonogestrel

Vecuronium bromide

Acarbose

Acenocoumarol

Acetazolamide

Ampicillin

Sorafenib

Binimetinib (MEK162)

Selegiline

Rasagiline

Oxcarbazepine

Tetrabenazine

PK11195

FGIN-1-27

Protoporphyrin IX

4-chloro-diazepamine

TIE-2

VEGFR-2

Flt3

Bcr-Abl

EGFR

Cyclosporine

Phospholipase A2 (PLA2)

EphA6

Odin

Role of 2 Epi Emtricitabine As a Reference Standard in Pharmaceutical Quality Control and Research & Development

Utilization in Quality Control (QC) and Quality Assurance (QA) of Emtricitabine (B123318) Products

In the realm of pharmaceutical manufacturing, maintaining consistent product quality is paramount. 2-epi-Emtricitabine serves as an indispensable reference standard for Quality Control (QC) and Quality Assurance (QA) departments tasked with overseeing the production of Emtricitabine and its formulations synzeal.comsynzeal.comsynthinkchemicals.comaxios-research.com. By employing well-characterized reference standards like this compound, QC laboratories can accurately assess the identity, purity, and strength of Emtricitabine active pharmaceutical ingredients (APIs) and finished products sigmaaldrich.comallmpus.com. Its use ensures that each batch of Emtricitabine meets predefined specifications and complies with regulatory requirements, thereby safeguarding patient health synthinkchemicals.comsigmaaldrich.com. Pharmaceutical secondary standards, such as this compound, offer a cost-effective and convenient alternative to preparing in-house working standards, while still providing traceability to primary pharmacopeial standards where available synzeal.comsigmaaldrich.com.

Application in Analytical Method Development and Validation (AMV) for Emtricitabine

The development and validation of robust analytical methods are fundamental to pharmaceutical quality assessment. This compound is extensively utilized in Analytical Method Development and Validation (AMV) for Emtricitabine synzeal.comsynzeal.comaxios-research.comclearsynth.comsynzeal.com. When developing chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for the analysis of Emtricitabine, reference standards like this compound are essential for establishing method specificity, linearity, accuracy, precision, and sensitivity synzeal.comclearsynth.comscispace.com. Its presence allows analysts to identify and quantify potential process-related impurities or degradation products that may arise during synthesis or storage synzeal.comaxios-research.comaxios-research.com. Validating these methods with appropriate reference standards ensures that the analytical procedures are reliable and suitable for their intended purpose, whether for routine release testing or stability studies synzeal.comsigmaaldrich.com.

Future Research Trajectories and Academic Perspectives on 2 Epi Emtricitabine

Discovery of Novel Biological Activities Beyond Antiviral Scope

While the primary focus of emtricitabine (B123318) research has been its potent antiviral activity against HIV and hepatitis B virus (HBV), the biological profile of its epimer, 2-epi-emtricitabine, remains largely unexplored. nih.govnih.govoup.com Future research will likely investigate whether this stereoisomer possesses any unique biological activities, independent of its antiviral effects. This could involve screening this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify any novel interactions. The structural differences between emtricitabine and its epimer, though subtle, could lead to unexpected pharmacological profiles.

Development of Highly Enantioselective Synthetic Routes for Minimal Epimer Formation

A significant challenge in the synthesis of emtricitabine is the control of stereochemistry to produce the desired cis-(2R,5S) enantiomer while minimizing the formation of its epimers, including this compound. researchgate.netnih.gov Current synthetic strategies often involve either chemical or enzymatic kinetic resolutions to separate the desired enantiomer from the racemic mixture. researchgate.netresearchgate.net However, these methods are inherently limited in yield. rsc.org

Future research will focus on developing highly enantioselective synthetic routes that directly produce emtricitabine with minimal epimer formation. This includes the exploration of new chiral catalysts and auxiliaries to guide the stereochemical outcome of key reactions. researchgate.netacs.org Dynamic kinetic resolution (DKR), which combines in situ racemization of the starting material with selective conversion of one isomer, is a promising approach to overcome the 50% yield limitation of traditional resolution methods. rsc.org The development of more efficient and greener synthetic methodologies is an ongoing area of investigation. researchgate.net

Key Synthetic Strategies Under Investigation:

| Strategy | Description | Goal |

| Enantioselective Catalysis | Utilizes chiral catalysts to favor the formation of one enantiomer over the other. | High diastereoselectivity and enantioselectivity. |

| Chiral Auxiliaries | Temporarily incorporates a chiral molecule to direct the stereochemistry of a reaction. | Control over stereocenter formation. |

| Dynamic Kinetic Resolution (DKR) | Combines racemization of the starting material with enantioselective conversion. | Exceed the 50% theoretical yield of traditional resolution. |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch. | Improved safety, efficiency, and scalability. researchgate.net |

Advanced Analytical Techniques for Ultra-Trace Level Detection and Characterization

The presence of even trace amounts of this compound as an impurity in emtricitabine drug products is a critical quality attribute that requires careful monitoring. chemicea.com Future research will necessitate the development of increasingly sensitive and sophisticated analytical techniques for the ultra-trace level detection and characterization of this epimer.

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of emtricitabine and its related substances. nih.govbiotech-asia.org Chiral HPLC methods are specifically employed to separate and quantify the different stereoisomers. europa.eu Advanced hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and HPLC-MS, offer enhanced sensitivity and specificity for identifying and quantifying epimeric impurities. chemicea.compageplace.de

Future advancements may involve the use of ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations, as well as the application of novel detection methods. researchgate.net These advanced analytical tools are essential for ensuring the purity and safety of emtricitabine formulations and for studying the stability of its epimers. chemicea.com

Deeper Computational Exploration of Stereoisomeric Conformational and Interactive Properties

Computational modeling provides a powerful tool for understanding the structural and energetic differences between stereoisomers. Future research will involve more in-depth computational exploration of the conformational and interactive properties of this compound compared to emtricitabine.

Theoretical studies using methods like density functional theory (DFT) can be used to model the structures of different isomers in both the gas phase and in solution. researchgate.netresearchgate.net These calculations can predict the relative stabilities of the various conformers and provide insights into their vibrational properties. researchgate.net

Furthermore, molecular docking simulations can be employed to investigate the binding interactions of this compound with biological targets, such as the active site of HIV reverse transcriptase. nih.gov By comparing the binding modes and energies of emtricitabine and its epimer, researchers can gain a deeper understanding of the molecular basis for their differing biological activities. These computational approaches can guide the design of new experiments and help to rationalize experimental observations.

Investigations into Epimer Stability and Degradation Pathways in Different Environments

Understanding the stability of this compound and its degradation pathways is crucial for pharmaceutical formulation and for assessing its environmental fate. nih.gov Future research will focus on comprehensive stability studies of this compound under various conditions, including exposure to light, heat, and different pH levels. chemicea.comeuropa.eu

Forced degradation studies, where the compound is subjected to harsh conditions, can help to identify potential degradation products and elucidate the mechanisms of degradation. europa.eu This information is vital for developing stable formulations and for establishing appropriate storage conditions. askgileadmedical.comgeneesmiddeleninformatiebank.nl

Moreover, investigating the environmental fate of this compound is important, as the release of pharmaceuticals into the environment is a growing concern. nih.gov Studies on its persistence, mobility, and potential transformation in different environmental compartments will provide valuable data for environmental risk assessments.

Q & A

Q. What are the validated synthetic pathways for 2-epi-Emtricitabine, and how can researchers optimize stereochemical purity during synthesis?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a Chiralpak® column) to monitor stereochemical integrity during synthesis. Employ nuclear magnetic resonance (NMR) spectroscopy, specifically - and -NMR, to confirm the epimeric configuration at the 2-position. For optimization, iterative fractional crystallization or enzymatic resolution may improve purity . Document all procedures in alignment with journal guidelines for experimental reproducibility, including raw spectral data in supplementary materials .

Q. How should researchers design in vitro assays to compare the antiviral activity of this compound with its parent compound, Emtricitabine?

- Methodological Answer : Conduct parallel dose-response experiments in HIV-1-infected T-cell lines (e.g., MT-4 cells) using a plaque reduction assay. Normalize activity metrics to intracellular triphosphate levels via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include controls for cytotoxicity (e.g., MTT assays) and validate results across three independent replicates to ensure statistical significance (p < 0.05 via Student’s t-test) .

Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies using forced degradation protocols (e.g., 40°C/75% RH for 6 months). Analyze degradation products via high-resolution mass spectrometry (HRMS) and quantify parent compound retention using validated reverse-phase HPLC methods. Publish raw chromatograms and degradation kinetics in supplementary files to enable peer validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across preclinical studies?

- Methodological Answer : Conduct a systematic meta-analysis of existing PK studies, focusing on variables such as animal models (e.g., rodents vs. primates), dosing regimens, and bioanalytical methods. Use mixed-effects modeling to account for inter-study heterogeneity. If discrepancies persist, design a harmonized in vivo study with standardized protocols (e.g., SAMHSA guidelines) and publish raw plasma concentration-time curves for transparency .

Q. What experimental strategies are recommended to investigate the molecular mechanism of this compound’s reduced efficacy compared to Emtricitabine?

- Methodological Answer : Employ X-ray crystallography or cryo-EM to compare the binding affinity of this compound with HIV-1 reverse transcriptase. Pair structural data with molecular dynamics simulations to assess conformational changes during nucleotide incorporation. Validate findings using single-molecule Förster resonance energy transfer (smFRET) assays to track real-time enzymatic activity .

Q. How should researchers design a structure-activity relationship (SAR) study to identify this compound derivatives with improved antiviral profiles?

- Methodological Answer : Develop a combinatorial library of analogs with modifications at the 5-fluorocytosine moiety. Screen derivatives using high-throughput phenotypic assays and prioritize candidates with >10-fold selectivity indices. Use multivariate regression analysis to correlate substituent electronegativity with antiviral potency. Publish synthetic routes and spectral data in open-access repositories to facilitate collaborative optimization .

Data Management and Ethical Considerations

Q. What frameworks ensure robust data integrity when publishing conflicting results on this compound’s off-target effects?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Deposit raw datasets in public repositories (e.g., Zenodo) with unique DOIs. Disclose all experimental variables (e.g., cell lines, assay conditions) to enable cross-study comparisons. Address contradictions through a "Critical Data Review" section in manuscripts, citing potential confounders (e.g., batch effects, instrumentation variability) .

Q. How can researchers ethically navigate intellectual property constraints when replicating patented synthesis methods for this compound?

- Methodological Answer : Consult institutional technology transfer offices to obtain licenses for academic use of patented protocols. Cite original patents explicitly and avoid commercial-scale production. For non-patented methods, reproduce steps verbatim and acknowledge prior work in the experimental section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.